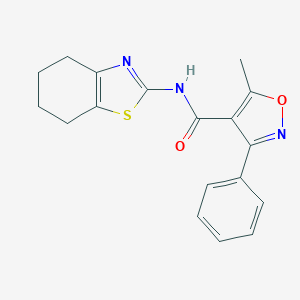
5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiazole moiety and an oxazole ring, suggests it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step may involve the condensation of a suitable amine with a thioamide, followed by cyclization.
Final Coupling Reaction: The final step could involve coupling the oxazole and benzothiazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation might be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at specific positions on the benzothiazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers could study its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it useful in treating certain diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
- 3-phenyl-1,2-oxazole-4-carboxamide
Uniqueness
The uniqueness of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” lies in its combined structural features of the oxazole and benzothiazole rings. This combination might confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2S/c1-11-15(16(21-23-11)12-7-3-2-4-8-12)17(22)20-18-19-13-9-5-6-10-14(13)24-18/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,20,22) |
Clé InChI |
RQJLDSHSQPYIBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















